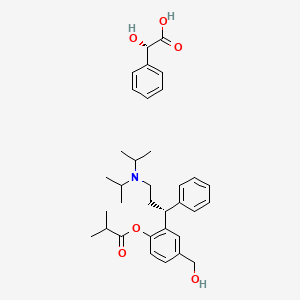

Fesoterodine L-mandelate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(2S)-2-hydroxy-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO3.C8H8O3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;9-7(8(10)11)6-4-2-1-3-5-6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-5,7,9H,(H,10,11)/t23-;7-/m10/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMCIEARGQDQNL-SXTNJFIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C1=CC=C(C=C1)[C@@H](C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Fesoterodine L-Mandelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fesoterodine L-mandelate is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency, as well as for pediatric neurogenic detrusor overactivity.[1][2][3] A key feature of fesoterodine is its nature as a prodrug; it is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][4][5][6] This active metabolite is responsible for the antimuscarinic activity of the drug.[4][7] The therapeutic effects of fesoterodine are achieved through the antagonism of muscarinic receptors, particularly the M2 and M3 subtypes, which play a crucial role in urinary bladder smooth muscle contractions.[8] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its metabolic activation, receptor binding profile, signaling pathways, and the experimental methodologies used to elucidate these properties.

Metabolic Activation of Fesoterodine

Fesoterodine is not pharmacologically active itself. Following oral administration, it undergoes rapid and extensive hydrolysis by ubiquitous, non-specific esterases in the plasma to form its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][4][5][6] This conversion is so efficient that fesoterodine is not detectable in the plasma.[4][6] 5-HMT is the same active metabolite as that of tolterodine, another antimuscarinic agent.[6] However, the metabolic pathways leading to 5-HMT differ between the two drugs, with fesoterodine's activation being independent of the cytochrome P450 (CYP) system, specifically CYP2D6, which is involved in the metabolism of tolterodine.[6]

The active metabolite, 5-HMT, is further metabolized in the liver by CYP2D6 and CYP3A4 into inactive metabolites, which are then primarily excreted in the urine.[4]

Muscarinic Receptor Binding and Selectivity

The therapeutic effect of fesoterodine is mediated by the competitive antagonism of its active metabolite, 5-HMT, at muscarinic acetylcholine receptors (mAChRs).[9][10] Both fesoterodine and 5-HMT bind to all five muscarinic receptor subtypes (M1-M5) in a competitive and reversible manner.[11][12] However, 5-HMT exhibits significantly greater potency than the parent compound.[12]

Receptor Binding Affinities

Radioligand binding assays have been employed to determine the binding affinities of fesoterodine and 5-HMT for the different muscarinic receptor subtypes. These studies typically involve the use of membrane preparations from cells (e.g., Chinese hamster ovary cells) expressing human recombinant muscarinic receptors.[12] The affinity is often expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |

| Fesoterodine | 8.0 | 7.7 | 7.4 | 7.3 | 7.5 |

| 5-HMT | - | - | - | - | - |

Data for 5-HMT pKi values across all subtypes were not explicitly found in the provided search results, though it is noted to be more potent than fesoterodine.[12]

Bladder Selectivity

An important aspect of the pharmacological profile of fesoterodine and 5-HMT is their selectivity for muscarinic receptors in the bladder (detrusor muscle and mucosa) over those in other tissues, such as the parotid gland.[11][13] This selectivity is thought to contribute to a favorable efficacy-to-tolerability ratio, potentially reducing side effects like dry mouth. Studies have shown that both fesoterodine and 5-HMT have a significantly greater affinity for muscarinic receptors in the human bladder compared to the parotid gland.[11]

| Compound | Bladder Detrusor Ki (nM) | Bladder Mucosa Ki (nM) | Parotid Gland Ki (nM) | Detrusor/Parotid Selectivity Ratio | Mucosa/Parotid Selectivity Ratio |

| Fesoterodine | - | - | - | 20.5 | 7.3 |

| 5-HMT | - | - | - | - | - |

| Tolterodine | - | - | - | - | - |

Specific Ki values were not consistently available in the search results to populate the entire table, but the selectivity ratios for fesoterodine were highlighted.[13]

Signaling Pathway of Muscarinic Receptor Antagonism in the Bladder

In the urinary bladder, detrusor muscle contraction is primarily mediated by the M3 muscarinic receptor subtype, although M2 receptors are more abundant. Acetylcholine released from parasympathetic nerves binds to these receptors, initiating a signaling cascade that leads to smooth muscle contraction.

By competitively antagonizing these receptors, 5-HMT inhibits the binding of acetylcholine, thereby preventing the downstream signaling events that lead to detrusor muscle contraction.[1][7] This results in relaxation of the bladder smooth muscle, an increase in bladder capacity, and a decrease in the urgency and frequency of urination.[9][10]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Ki) of fesoterodine and its metabolites for human muscarinic receptor subtypes.

Methodology:

-

Tissue/Cell Preparation: Homogenates of human bladder mucosa, detrusor muscle, and parotid gland, or membrane preparations of Chinese hamster ovary (CHO) cells expressing recombinant human M1-M5 receptors are used.[11][12]

-

Radioligand: [N-methyl-³H]scopolamine methyl chloride ([³H]NMS) is a commonly used radioligand.[11][13]

-

Assay: The tissue or cell membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the competing drug (fesoterodine or 5-HMT).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays in Bladder Strips

Objective: To assess the functional antagonist activity of fesoterodine and 5-HMT on bladder smooth muscle contraction.

Methodology:

-

Tissue Preparation: Isolated strips of rat or human bladder detrusor muscle are mounted in organ baths.

-

Contraction Induction: Muscle contractions are induced by a cholinergic agonist (e.g., carbachol) or by electrical field stimulation (EFS).[12]

-

Drug Application: Concentration-response curves to the contractile agent are generated in the absence and presence of increasing concentrations of fesoterodine or 5-HMT.

-

Data Analysis: The antagonistic effect is determined by the rightward shift of the concentration-response curve. The potency of the antagonist is often expressed as a pA2 value.

Clinical Efficacy and Safety

Numerous randomized, double-blind, placebo-controlled clinical trials have demonstrated the efficacy and safety of fesoterodine for the treatment of OAB.[14][15]

Key Efficacy Endpoints

The primary endpoints in these trials typically include changes from baseline in:

-

Number of micturitions per 24 hours[16]

-

Number of urgency urinary incontinence episodes per 24 hours[16]

-

Volume voided per micturition[16]

Fesoterodine, at doses of 4 mg and 8 mg once daily, has shown statistically significant improvements in these endpoints compared to placebo.[5][15] Furthermore, the 8 mg dose has demonstrated superior efficacy compared to the 4 mg dose.[5][17]

| Endpoint | Placebo | Fesoterodine 4 mg | Fesoterodine 8 mg | Tolterodine ER 4 mg |

| Change in Micturitions/24h | -1.0 | -1.8 | -1.9 | -1.9 |

| Change in UUI Episodes/24h | -1.1 | -1.9 | -2.3 | -1.7 |

| Change in Volume Voided (mL) | +9.4 | +25.5 | +32.1 | +26.6 |

Data compiled from a subanalysis of two Phase III trials.[16]

Safety and Tolerability

The most common adverse events associated with fesoterodine are consistent with its antimuscarinic mechanism of action and include dry mouth and constipation.[14][18] The incidence of these side effects is generally dose-dependent.[17]

Conclusion

This compound is an effective treatment for overactive bladder that functions as a prodrug, being rapidly converted to its active metabolite, 5-hydroxymethyl tolterodine. This active metabolite is a potent, non-selective competitive antagonist of all five muscarinic receptor subtypes. Its therapeutic effect is primarily due to the blockade of M2 and M3 receptors in the bladder detrusor muscle, leading to muscle relaxation and an increase in bladder capacity. Fesoterodine and its active metabolite exhibit a degree of selectivity for bladder muscarinic receptors over those in the parotid gland, which may contribute to its clinical profile. The dose-dependent efficacy of fesoterodine has been well-established in clinical trials, providing a flexible treatment option for patients with OAB.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Fesoterodine Tablets: Package Insert / Prescribing Info / MOA [drugs.com]

- 3. Fesoterodine (Toviaz): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. pfizermedical.com [pfizermedical.com]

- 5. Fesoterodine: a novel muscarinic receptor antagonist for the treatment of overactive bladder syndrome [pubmed.ncbi.nlm.nih.gov]

- 6. smw.ch [smw.ch]

- 7. Fesoterodine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. Fesoterodine: Pharmacological properties and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ics.org [ics.org]

- 14. Fesoterodine in randomised clinical trials: an updated systematic clinical review of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fesoterodine: a new agent for treating overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fesoterodine Eases Overactive Bladder Symptoms | MDedge [mdedge.com]

- 17. Superiority of fesoterodine 8 mg vs 4 mg in reducing urgency urinary incontinence episodes in patients with overactive bladder: results of the randomised, double-blind, placebo-controlled EIGHT trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. openaccessjournals.com [openaccessjournals.com]

Fesoterodine L-mandelate: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Fesoterodine L-mandelate, a potent muscarinic receptor antagonist. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Fesoterodine is a competitive and specific muscarinic receptor antagonist used for the treatment of overactive bladder.[1] It is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine. This active metabolite is a potent antimuscarinic agent.[2] Fesoterodine is typically administered as a salt, with the L-mandelate salt being one of the forms used in pharmaceutical development. This guide details the chemical synthesis and analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of the key intermediate, (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, followed by esterification and salt formation. A general synthetic scheme is presented below, followed by a detailed experimental protocol.

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established synthetic routes.[3][4][5]

Step 1: Resolution of (±)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol

A common method for obtaining the key R-enantiomer intermediate involves the resolution of the racemic mixture using a chiral acid, such as L-(-)-malic acid.[5]

Step 2: Synthesis of Fesoterodine base

To a solution of (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol and a base (e.g., triethylamine) in a suitable solvent like dichloromethane, isobutyryl chloride is added dropwise at a controlled temperature.[4] The reaction mixture is stirred until completion, followed by aqueous workup and extraction to yield the Fesoterodine free base.

Step 3: Preparation of this compound

The crude Fesoterodine base is dissolved in a suitable solvent (e.g., a mixture of methyl ethyl ketone and cyclohexane).[4] A solution of L-(+)-mandelic acid in the same solvent system is then added. The this compound salt precipitates upon stirring and cooling, and is then collected by filtration, washed, and dried.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and quality. The following analytical techniques are typically employed.

Analytical Methods

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the molecular structure. 1H and 13C NMR are used to identify the chemical environment of each atom. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule by observing their characteristic absorption bands. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and to quantify any impurities.[6] |

Characterization Data

Table 1: Physicochemical Properties of Fesoterodine

| Property | Value |

| Molecular Formula | C26H37NO3 |

| Molecular Weight | 411.58 g/mol |

Table 2: Mass Spectrometry Data for Fesoterodine

| Ionization Mode | Observed m/z | Interpretation |

| ESI+ | 412.2 | [M+H]+ |

This data confirms the molecular weight of the Fesoterodine free base.[7][8]

Table 3: Noteworthy IR Absorption Bands for Fesoterodine Fumarate

| Wavenumber (cm-1) | Functional Group |

| ~3400 | O-H (hydroxyl) |

| ~2970 | C-H (aliphatic) |

| ~1750 | C=O (ester) |

| ~1610 | C=C (aromatic) |

| ~1150 | C-O (ester) |

This data is for Fesoterodine fumarate and is provided for reference.

Table 4: Representative 1H and 13C NMR Chemical Shifts for Fesoterodine Moiety (in CDCl3)

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Aromatic CH | 7.1-7.4 | 126-149 |

| CH-N | ~4.1 | ~58 |

| CH2-OH | ~4.6 | ~65 |

| CH(CH3)2 (ester) | ~2.8 | ~34 |

| CH(CH3)2 (isopropyl) | ~3.0 | ~48 |

| CH3 (ester) | ~1.3 | ~19 |

| CH3 (isopropyl) | ~1.0 | ~20 |

This is a generalized representation. Actual chemical shifts may vary. For this compound, additional peaks corresponding to the mandelate counter-ion would be observed.

Mechanism of Action and Experimental Workflow

Signaling Pathway

Fesoterodine, through its active metabolite, acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), primarily the M3 subtype, which are abundant on the detrusor muscle of the bladder. By blocking the binding of acetylcholine, it prevents the downstream signaling cascade that leads to muscle contraction, thereby relaxing the bladder.

Caption: Fesoterodine's mechanism of action at the M3 receptor.

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the analytical characterization of a newly synthesized batch of this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided synthetic protocols and analytical workflows offer a practical framework for researchers in the field. While specific experimental characterization data for the L-mandelate salt is not widely published, the information available for related salts and the Fesoterodine molecule itself provides a strong basis for its identification and quality assessment. Further research and publication of detailed analytical data for this compound would be a valuable contribution to the scientific community.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. jocpr.com [jocpr.com]

- 4. environmentclearance.nic.in [environmentclearance.nic.in]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pharmacology of Fesoterodine L-Mandelate: A Technical Guide to its Mechanism and Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fesoterodine L-mandelate (Toviaz®) is a potent and competitive antimuscarinic agent indicated for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency. As a prodrug, fesoterodine itself is pharmacologically inactive. Following oral administration, it undergoes rapid and extensive hydrolysis by ubiquitous, nonspecific plasma esterases to its active moiety, 5-hydroxymethyl tolterodine (5-HMT). This active metabolite is responsible for the entirety of the drug's therapeutic effect. 5-HMT is a potent, non-selective competitive antagonist of muscarinic receptors, exhibiting high affinity for all five subtypes (M1-M5). Its primary therapeutic action is mediated through the blockade of M3 muscarinic receptors on the detrusor muscle of the urinary bladder, which inhibits involuntary bladder contractions and reduces the symptoms of OAB. This technical guide provides an in-depth review of the pharmacology of fesoterodine and 5-HMT, including its mechanism of action, receptor binding profile, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Mechanism of Action

Fesoterodine's therapeutic effect is entirely attributable to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1]

Prodrug Activation

Fesoterodine is a prodrug designed for enhanced oral bioavailability. After absorption, it is rapidly and extensively converted to 5-HMT by nonspecific esterases in the plasma and tissues.[1][2] This conversion is so efficient that the parent compound, fesoterodine, is not detectable in plasma.[3] This metabolic activation is independent of the cytochrome P450 (CYP) enzyme system, leading to more consistent plasma concentrations of the active metabolite among patients compared to drugs metabolized by polymorphic CYP enzymes.[2]

Muscarinic Receptor Antagonism

Urinary bladder contraction is primarily mediated by the parasympathetic nervous system through the release of acetylcholine (ACh), which stimulates muscarinic receptors on the detrusor smooth muscle.[4][5] While both M2 and M3 receptor subtypes are present in the bladder, with M2 being more numerous, the M3 subtype is the principal mediator of normal detrusor contraction.[5][6][7]

5-HMT acts as a competitive antagonist at these muscarinic receptors.[3][4][6] By binding to M3 receptors on the detrusor muscle, 5-HMT blocks the action of acetylcholine, leading to the inhibition of involuntary bladder contractions, an increase in bladder capacity, and a reduction in urinary urgency.[3][4][5]

Intracellular Signaling Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that signals through the Gq protein pathway.[8][9] Antagonism of this pathway by 5-HMT is the core molecular mechanism for its therapeutic effect in OAB.

-

Acetylcholine Binding: Under normal physiological conditions, ACh binds to the M3 receptor.

-

Gq Protein Activation: This binding activates the associated Gq protein.

-

PLC Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).

-

IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8]

-

Calcium Release: IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[7][8]

-

Muscle Contraction: The elevated intracellular Ca²⁺ concentration leads to the activation of calmodulin and ultimately results in the contraction of the detrusor smooth muscle.

5-HMT competitively binds to the M3 receptor, preventing ACh from initiating this signaling cascade, thereby relaxing the detrusor muscle.

Pharmacodynamics

Receptor Binding Affinity

5-HMT is a non-selective muscarinic receptor antagonist, meaning it binds with high and relatively equal affinity to all five human muscarinic receptor subtypes (M1-M5).[1] This lack of subtype selectivity is a characteristic shared with its parent compound, tolterodine. The binding affinities (Ki) from radioligand binding studies using membrane preparations of Chinese hamster ovary (CHO) cells expressing human recombinant muscarinic receptors are summarized below.

Table 1: Muscarinic Receptor Binding Affinity (Ki) of 5-HMT

| Receptor Subtype | Ki (nmol/L) |

|---|---|

| M1 | 9.5 |

| M2 | 9.2 |

| M3 | 8.9 |

| M4 | 8.7 |

| M5 | 9.2 |

Data sourced from Ney et al. as cited in a 2025 review.

Functional Activity

In functional assays, 5-HMT demonstrates potent antagonism of bladder smooth muscle contraction. Studies using isolated guinea pig bladder strips show that 5-HMT effectively inhibits carbachol-induced contractions in a competitive manner.

Table 2: Functional Antagonist Potency of 5-HMT

| Preparation | Agonist | Parameter | Value |

|---|---|---|---|

| Isolated Guinea Pig Bladder | Carbachol | IC₅₀ | 5.7 nM |

Data sourced from a 2002 pharmacology study.

Urodynamic studies in patients with involuntary detrusor contractions have confirmed that administration of fesoterodine results in a dose-dependent increase in the volume at first detrusor contraction and an increase in overall bladder capacity, consistent with its antimuscarinic effect on the bladder.[3]

Pharmacokinetics

The clinical pharmacology of fesoterodine is defined by the pharmacokinetic profile of its active metabolite, 5-HMT.

Absorption and Metabolism

-

Absorption & Conversion: After oral administration, fesoterodine is well absorbed. It is so rapidly hydrolyzed to 5-HMT by nonspecific esterases that fesoterodine itself is not found in the plasma.[3]

-

Bioavailability: The absolute bioavailability of the active metabolite, 5-HMT, is 52%.[3][10]

-

Metabolism of 5-HMT: The active metabolite is further metabolized in the liver to inactive carboxy, carboxy-N-desisopropyl, and N-desisopropyl metabolites. This occurs via two primary pathways involving CYP2D6 and CYP3A4.[3]

-

Genetic Polymorphism: Approximately 7% of Caucasians are poor metabolizers (PMs) for CYP2D6. In these individuals, Cmax and AUC of 5-HMT are increased approximately 2-fold compared to extensive metabolizers (EMs).[2]

Distribution, Elimination, and Key Parameters

-

Distribution: Plasma protein binding of 5-HMT is low, at approximately 50%, primarily to albumin and alpha-1-acid glycoprotein. The volume of distribution is 169 L.[3]

-

Elimination: Excretion is primarily renal (70%) and fecal (7%).[10]

-

Dose Proportionality: Plasma concentrations of 5-HMT are proportional to the administered dose of fesoterodine (from 4 mg to 28 mg).[2][3]

Table 3: Key Pharmacokinetic Parameters of 5-HMT (Active Metabolite)

| Parameter | Value | Notes |

|---|---|---|

| Bioavailability | 52% | Following oral administration of fesoterodine.[3][10] |

| Tₘₐₓ (Time to Peak Plasma Conc.) | ~5 hours | [3] |

| T₁/₂ (Elimination Half-life) | ~7-8 hours | Supports once-daily dosing.[6] |

| Plasma Protein Binding | ~50% | [3][10] |

| Volume of Distribution (Vd) | 169 L | [3] |

| Primary Metabolism | CYP2D6 and CYP3A4 | [3] |

| Primary Excretion Route | Renal (70%) |[10] |

Key Experimental Protocols

Protocol: Competitive Radioligand Binding Assay

This protocol outlines the methodology used to determine the binding affinity (Ki) of 5-HMT for muscarinic receptor subtypes.

-

Objective: To determine the inhibitory constant (Ki) of 5-HMT at cloned human M1-M5 muscarinic receptors.

-

Materials:

-

Membrane preparations from CHO cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

-

Test compound: 5-hydroxymethyl tolterodine (5-HMT).

-

Non-specific binding control: Atropine (1 µM).

-

Assay Buffer (e.g., PBS, pH 7.4).

-

Scintillation fluid and counter.

-

Glass fiber filters.

-

-

Procedure:

-

Preparation: Dilute receptor membranes in assay buffer to a final protein concentration that provides adequate signal (e.g., 10-20 µ g/well ). Prepare serial dilutions of 5-HMT.

-

Incubation: In a 96-well plate, combine the receptor membrane suspension, a fixed concentration of [³H]NMS (typically near its Kd value), and varying concentrations of 5-HMT. For total binding, add vehicle instead of 5-HMT. For non-specific binding, add a saturating concentration of atropine.

-

Equilibration: Incubate the plates at room temperature for a sufficient period to reach equilibrium (e.g., 2 hours) with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding CPM from total binding CPM.

-

Plot the percentage of specific binding against the log concentration of 5-HMT.

-

Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of 5-HMT that inhibits 50% of specific [³H]NMS binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: In Vitro Bladder Strip Contractility Assay

This protocol describes the methodology to assess the functional antagonist activity of 5-HMT on smooth muscle tissue.

-

Objective: To determine the potency of 5-HMT in inhibiting agonist-induced contractions of urinary bladder smooth muscle.

-

Materials:

-

Animal model (e.g., guinea pig, rat, or porcine).

-

Krebs-bicarbonate solution, aerated with 95% O₂ / 5% CO₂.

-

Muscarinic agonist: Carbachol.

-

Test compound: 5-HMT.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

-

-

Procedure:

-

Tissue Preparation: Humanely euthanize the animal and excise the urinary bladder. Place the bladder in cold Krebs solution. Remove the urothelium and cut the detrusor muscle into longitudinal strips (e.g., 2 mm x 8 mm).

-

Mounting: Mount the muscle strips vertically in organ baths containing Krebs solution maintained at 37°C and continuously aerated. Attach one end to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Apply a resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with periodic washes.

-

Control Curve: Generate a cumulative concentration-response curve for the agonist carbachol to establish a baseline contractile response.

-

Antagonist Incubation: After washing out the agonist and allowing the tissue to return to baseline, incubate the strips with a fixed concentration of 5-HMT (or vehicle for control tissues) for a set period (e.g., 30 minutes).

-

Test Curve: In the continued presence of 5-HMT, repeat the cumulative concentration-response curve for carbachol.

-

Repeat: Repeat steps 5 and 6 with increasing concentrations of 5-HMT on different tissue strips.

-

-

Data Analysis:

-

Measure the contractile force generated in response to each concentration of carbachol.

-

Plot the contractile response (as a percentage of the maximum control response) against the log concentration of carbachol for both control and 5-HMT-treated tissues.

-

The presence of a competitive antagonist like 5-HMT will cause a rightward parallel shift in the concentration-response curve.

-

Determine the EC₅₀ of carbachol in the absence and presence of each concentration of 5-HMT.

-

Calculate the antagonist's potency, often expressed as a pA₂ value from a Schild plot, or determine the IC₅₀ value for inhibition of a fixed agonist concentration.

-

Conclusion

This compound is an effective therapeutic agent for overactive bladder that operates through a well-defined pharmacological pathway. Its design as a prodrug ensures rapid and consistent conversion to the active metabolite, 5-hydroxymethyl tolterodine (5-HMT), independent of CYP450 activation pathways. 5-HMT is a potent, non-selective competitive antagonist of all five muscarinic receptor subtypes. Its therapeutic efficacy is derived from the blockade of the M3 receptor-mediated Gq/PLC/IP₃ signaling cascade in the detrusor smooth muscle, leading to bladder relaxation and symptomatic relief for patients with OAB. The predictable pharmacokinetics and potent pharmacodynamics of its active metabolite make fesoterodine a cornerstone in the management of overactive bladder.

References

- 1. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ics.org [ics.org]

- 5. Muscarinic receptors--characterization, coupling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ics.org [ics.org]

- 9. Pharmacological characterization of muscarinic receptors in dog isolated ciliary and urinary bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of muscarinic receptor subtypes in rabbit isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Fesoterodine L-mandelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fesoterodine L-mandelate is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB). It functions as a prodrug, rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is responsible for its pharmacological effects.[1][2][3] This technical guide provides a comprehensive overview of the preclinical studies of this compound, focusing on its pharmacokinetics, pharmacodynamics, and toxicology. Detailed experimental protocols for key studies are provided, and quantitative data are summarized in structured tables. Signaling pathways and experimental workflows are visualized to facilitate understanding.

Pharmacodynamics

Fesoterodine itself is a weak muscarinic receptor antagonist. Its therapeutic activity is derived from its active metabolite, 5-HMT.[4]

Mechanism of Action

5-HMT is a potent and competitive antagonist of muscarinic receptors.[5] Muscarinic receptors, particularly the M2 and M3 subtypes, are involved in the contraction of the detrusor muscle of the bladder.[2] By blocking these receptors, 5-HMT inhibits acetylcholine-induced bladder contractions, leading to a decrease in detrusor pressure and an increase in bladder capacity.[3][5][6][7]

Receptor Binding Affinity

Studies have demonstrated the high affinity of 5-HMT for muscarinic receptors in the bladder. Both fesoterodine and 5-HMT exhibit greater affinity for muscarinic receptors in the human bladder mucosa and detrusor muscle compared to the parotid gland, suggesting a degree of bladder selectivity.[8]

Table 1: Muscarinic Receptor Binding Affinity of 5-Hydroxymethyl Tolterodine (5-HMT)

| Species | Tissue | Receptor Subtype(s) | Ligand | Parameter | Value | Reference |

| Guinea Pig | Bladder | Muscarinic | Carbachol (agonist) | IC50 | 5.7 nM | [9] |

| Rat | Bladder Urothelium and Detrusor Muscle | Muscarinic | [N-methyl-3H]scopolamine | High Affinity | Not Quantified | [2][10] |

| Human | Bladder Mucosa and Detrusor Muscle | Muscarinic | [N-methyl-3H]scopolamine | High Affinity | Not Quantified | [8] |

In Vivo Efficacy

Preclinical studies in animal models of OAB have demonstrated the efficacy of fesoterodine in improving bladder function.

Table 2: In Vivo Efficacy of Fesoterodine in Animal Models

| Animal Model | Dosing | Key Findings | Reference |

| Conscious Rats | Intravenous or Oral | Dose-dependent decrease of micturition pressure with no significant change in bladder volume capacity. | [11] |

| Conscious Rats with Acetic Acid-Induced Bladder Irritation | Oral | Reduced micturition pressure with no effect on bladder volume capacity. | [11] |

Pharmacokinetics

Following oral administration, fesoterodine is rapidly and extensively metabolized to 5-HMT.[1]

Absorption and Metabolism

Fesoterodine is not detectable in plasma after oral administration due to its rapid conversion to 5-HMT by non-specific esterases.[4] The formation of 5-HMT from fesoterodine is independent of the cytochrome P450 (CYP) enzyme system, in contrast to tolterodine, which is metabolized by CYP2D6 to form 5-HMT.[12]

References

- 1. smw.ch [smw.ch]

- 2. ICS 2013 Abstract #540 An active metabolite (5-hydroxymethyl tolterodine: 5-HMT) of fesoterodine excreted in the urine binds directly to muscarinic receptors in the rat bladder urothelium and detrusor muscle [ics.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. assets.ctfassets.net [assets.ctfassets.net]

- 8. Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ics.org [ics.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Fesoterodine L-Mandelate: A Technical Guide to its Muscarinic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fesoterodine, a competitive muscarinic receptor antagonist, is a mainstay in the management of overactive bladder (OAB). Its therapeutic efficacy stems from its ability to inhibit the action of acetylcholine on muscarinic receptors within the urinary bladder. Fesoterodine itself is a prodrug, rapidly and extensively hydrolyzed by non-specific plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). It is 5-HMT that is primarily responsible for the antimuscarinic effects of the drug.[1] This technical guide provides an in-depth analysis of the binding affinity of fesoterodine and its active metabolite, 5-HMT, for the five human muscarinic receptor subtypes (M1-M5).

Binding Affinity Profile

The interaction of a ligand with its receptor is quantified by its binding affinity, commonly expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki or a higher pKi value signifies a higher binding affinity. Fesoterodine and its active metabolite, 5-HMT, are non-selective muscarinic antagonists, demonstrating affinity for all five receptor subtypes.[2][3]

Quantitative Binding Data

The following tables summarize the binding affinities of fesoterodine L-mandelate and 5-hydroxymethyl tolterodine (5-HMT) for the human M1-M5 muscarinic receptors, as determined by in vitro radioligand binding assays.

Table 1: Binding Affinity (pKi) of this compound for M1-M5 Muscarinic Receptors

| Receptor Subtype | pKi |

| M1 | 8.0 |

| M2 | 7.7 |

| M3 | 7.4 |

| M4 | 7.3 |

| M5 | 7.5 |

Source: Data compiled from in vitro studies.[4]

Table 2: Binding Affinity (Ki) of 5-Hydroxymethyl Tolterodine (5-HMT) for M1-M5 Muscarinic Receptors

| Receptor Subtype | Ki (nM) |

| M1 | 2.3 |

| M2 | 2.0 |

| M3 | 2.5 |

| M4 | 2.8 |

| M5 | 2.9 |

Source: Data from studies using human muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells.[5]

Experimental Protocols: Radioligand Binding Assay

The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (in this case, fesoterodine or 5-HMT) to displace a radiolabeled ligand that is known to bind to the target receptor.

Key Methodological Components:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the five human recombinant muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are commonly used.[3][6][7]

-

Radioligand: [N-methyl-³H]scopolamine methyl chloride ([³H]NMS), a non-selective muscarinic receptor antagonist, is a frequently used radioligand.[8][9]

-

Assay Buffer: The specific composition of the assay buffer can vary but generally contains components to maintain pH and ionic strength, such as phosphate-buffered saline (PBS) or Tris-HCl with magnesium salts.[10]

-

Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled competitor (fesoterodine or 5-HMT) are incubated with the receptor-containing membranes. The incubation is carried out for a specific duration (e.g., 60-120 minutes) and at a controlled temperature (e.g., 27°C or 37°C) to allow the binding to reach equilibrium.[10]

-

Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with cold buffer to remove any non-specifically bound radioactivity.

-

Detection: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptors, is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Experimental workflow for a typical radioligand binding assay.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses. They are broadly classified into two groups based on their G-protein coupling and subsequent signaling cascades.

-

M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins. Upon activation, this G-protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as opening potassium channels, which leads to hyperpolarization of the cell membrane and an inhibitory effect.

Signaling pathways of M1-M5 muscarinic receptors.

Conclusion

Fesoterodine, through its active metabolite 5-HMT, acts as a non-selective antagonist at all five muscarinic receptor subtypes. The data presented in this guide, obtained through well-established radioligand binding assays, provide a quantitative basis for understanding its pharmacological profile. A thorough comprehension of its binding characteristics and the downstream signaling pathways of the muscarinic receptors is essential for researchers and professionals involved in the development and optimization of antimuscarinic therapies.

References

- 1. Fesoterodine: a novel muscarinic receptor antagonist for the treatment of overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ics.org [ics.org]

- 9. Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]

In-Vivo Conversion of Fesoterodine to 5-Hydroxymethyl Tolterodine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fesoterodine is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder.[1] It is a prodrug that undergoes rapid and extensive in-vivo conversion to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). This technical guide provides an in-depth overview of this critical metabolic activation, focusing on the enzymatic pathways, pharmacokinetic profiles, and the experimental methodologies used to characterize this conversion. Quantitative data from various clinical studies are summarized, and key experimental protocols are detailed to aid in the design and interpretation of future research in this area.

Introduction

Fesoterodine itself is pharmacologically inactive and relies on a metabolic conversion to exert its therapeutic effect.[2] This conversion to the active moiety, 5-HMT, is a pivotal step in its mechanism of action.[3] Understanding the nuances of this biotransformation is essential for drug development professionals and researchers in the fields of pharmacology and toxicology. This guide will explore the core aspects of the in-vivo conversion of fesoterodine, providing a comprehensive resource for the scientific community.

The Metabolic Pathway: From Prodrug to Active Metabolite

The primary metabolic pathway for the activation of fesoterodine is a hydrolysis reaction. This initial and crucial step is not mediated by the polymorphic cytochrome P450 (CYP) enzyme system, but rather by ubiquitous, non-specific esterases present in the plasma and other tissues.[2][4] This rapid and extensive hydrolysis cleaves the isobutyric acid ester of fesoterodine, yielding 5-HMT.[5]

The resulting 5-HMT is then subject to further metabolism by CYP enzymes, primarily CYP2D6 and, to a lesser extent, CYP3A4, which convert it into inactive metabolites that are subsequently eliminated from the body.[6][7] The reliance on esterases for the initial activation of fesoterodine is a key differentiator from tolterodine, another antimuscarinic agent, which is directly metabolized by CYP2D6 to form 5-HMT.[2][8] This difference in the metabolic activation pathway contributes to a more consistent and predictable pharmacokinetic profile for fesoterodine.[2]

References

- 1. Multiple-dose pharmacokinetics of fesoterodine sustained-release in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scialert.net [scialert.net]

- 4. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. smw.ch [smw.ch]

An In-Depth Technical Guide to the Pharmacodynamics of Fesoterodine L-mandelate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fesoterodine L-mandelate is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency. A prodrug, fesoterodine is rapidly and extensively hydrolyzed by non-specific plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). The therapeutic effects of fesoterodine are attributable to the antimuscarinic activity of 5-HMT. This guide provides a comprehensive overview of the pharmacodynamics of fesoterodine and 5-HMT, with a focus on their mechanism of action, receptor binding affinity, functional antagonism, and in vivo effects on bladder function. Detailed experimental protocols for key pharmacodynamic studies are also presented to facilitate further research and development in this area.

Mechanism of Action

This compound exerts its therapeutic effect through the competitive antagonism of muscarinic receptors by its active metabolite, 5-HMT.[1][2] Muscarinic receptors are G-protein coupled receptors that are widely distributed throughout the body and are involved in the regulation of numerous physiological functions. In the urinary bladder, the M3 muscarinic receptor subtype is predominantly responsible for mediating detrusor smooth muscle contraction, which leads to urination.[3]

By binding to and blocking the activation of M3 receptors in the bladder detrusor muscle, 5-HMT inhibits the action of acetylcholine, a neurotransmitter that stimulates bladder contractions.[2][4] This antagonism results in a reduction of involuntary bladder contractions, an increase in bladder capacity, and a decrease in the sense of urgency associated with OAB.[3] While the M3 receptor is the primary target for the treatment of OAB, 5-HMT is a non-selective antagonist, also exhibiting affinity for other muscarinic receptor subtypes (M1, M2, M4, and M5).[5][6]

Receptor Binding Affinity

The binding affinity of fesoterodine and its active metabolite, 5-HMT, to the five human muscarinic receptor subtypes (M1-M5) has been characterized in radioligand binding assays. These studies typically utilize membrane preparations from cells expressing recombinant human muscarinic receptors and a radiolabeled ligand, such as [N-methyl-³H]scopolamine methyl chloride ([³H]NMS), to determine the inhibition constant (Ki) of the test compounds.[5][7] The Ki value is a measure of the concentration of the drug required to occupy 50% of the receptors, with a lower Ki value indicating a higher binding affinity.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Fesoterodine and 5-Hydroxymethyl Tolterodine (5-HMT)

| Compound | M1 | M2 | M3 | M4 | M5 |

|---|---|---|---|---|---|

| Fesoterodine | 8.0 | 7.7 | 7.4 | 7.3 | 7.5 |

| 5-HMT | 9.5 | 9.2 | 8.9 | 8.7 | 9.2 |

Data from radioligand binding studies in Chinese hamster ovary (CHO) cells expressing human recombinant muscarinic receptors.[1]

Functional Antagonism

The functional antagonist potency of 5-HMT has been evaluated in in vitro studies using isolated bladder smooth muscle strips. In these experiments, the ability of 5-HMT to inhibit agonist-induced contractions is quantified by determining its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Table 2: Functional Antagonist Potency (pA2) of 5-Hydroxymethyl Tolterodine (5-HMT) in Human Bladder Smooth Muscle

| Tissue | Agonist | pA2 Value |

|---|---|---|

| Normal Bladder | Carbachol | 8.89 ± 0.14 |

| BPH/DO Bladder | Carbachol | 8.85 ± 0.08 |

BPH/DO: Benign Prostatic Hyperplasia/Detrusor Overactivity.[1]

In Vivo Pharmacodynamics

The in vivo effects of fesoterodine and 5-HMT on bladder function are assessed using urodynamic studies in animal models, typically rats. These studies involve the continuous infusion of saline into the bladder via a catheter and the measurement of various urodynamic parameters.

Table 3: Key Urodynamic Parameters Affected by Fesoterodine/5-HMT

| Parameter | Description | Effect of Fesoterodine/5-HMT |

|---|---|---|

| Micturition Pressure | The pressure within the bladder during urination. | Decrease |

| Bladder Capacity | The volume of urine the bladder can hold before micturition. | Increase |

| Intercontraction Interval | The time between bladder contractions. | Increase |

| Residual Volume | The volume of urine remaining in the bladder after urination. | No significant effect at therapeutic doses |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.

Materials:

-

Membrane preparations from cells expressing recombinant human muscarinic receptors (M1-M5).

-

Radioligand: [N-methyl-³H]scopolamine methyl chloride ([³H]NMS).

-

Test compounds (fesoterodine, 5-HMT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubate the membrane preparations with various concentrations of the test compound and a fixed concentration of [³H]NMS in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Bladder Strip Contractility Assay

Objective: To determine the functional antagonist potency (pA2) of a test compound.

Materials:

-

Animal or human bladder tissue.

-

Krebs solution (e.g., 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.7 mM glucose).

-

Agonist (e.g., carbachol).

-

Test compound (5-HMT).

-

Organ bath system with force transducers.

Procedure:

-

Dissect the bladder into smooth muscle strips and mount them in organ baths containing oxygenated Krebs solution at 37°C.

-

Allow the strips to equilibrate under a resting tension.

-

Generate a cumulative concentration-response curve for the agonist (e.g., carbachol).

-

Wash the strips and incubate them with a fixed concentration of the test compound (5-HMT).

-

Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

-

Repeat steps 4 and 5 with increasing concentrations of the antagonist.

-

Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration.

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression line is the pA2 value.

In Vivo Urodynamic Studies in Rats

Objective: To evaluate the in vivo effects of a test compound on bladder function.

Materials:

-

Female Sprague-Dawley rats.

-

Anesthesia (e.g., urethane).

-

Bladder catheter.

-

Infusion pump.

-

Pressure transducer and data acquisition system.

-

Test compound (fesoterodine or 5-HMT).

Procedure:

-

Anesthetize the rat and implant a catheter into the bladder through the urethra.

-

Connect the catheter to an infusion pump and a pressure transducer.

-

Begin a continuous infusion of saline into the bladder at a constant rate (e.g., 0.1 mL/min).

-

Record the intravesical pressure to obtain a baseline cystometrogram, measuring parameters such as micturition pressure, bladder capacity, and intercontraction interval.

-

Administer the test compound (e.g., intravenously or orally).

-

Continue the saline infusion and record the urodynamic parameters for a specified period after drug administration.

-

Analyze the changes in the urodynamic parameters compared to the baseline values.

Visualizations

Caption: Metabolic activation of fesoterodine to 5-HMT.

Caption: 5-HMT antagonism of the M3 receptor signaling pathway.

Caption: Experimental workflow for pharmacodynamic characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. ics.org [ics.org]

- 3. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ics.org [ics.org]

- 5. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ics.org [ics.org]

- 7. Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Early research on Fesoterodine L-mandelate for detrusor overactivity

An In-depth Technical Guide to the Early Research and Development of Fesoterodine L-mandelate for Detrusor Overactivity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fesoterodine, marketed as Toviaz®, is a competitive muscarinic receptor antagonist developed for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1][2][3] This technical guide delves into the foundational preclinical and clinical research that characterized the pharmacology, pharmacokinetics, and efficacy of fesoterodine for detrusor overactivity. A key focus of its development was to create a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine, to ensure more consistent and predictable pharmacokinetics, avoiding the variability associated with the cytochrome P450 2D6 (CYP2D6) polymorphism that affects tolterodine metabolism.[4][5] This document provides detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows to offer a comprehensive overview for research and development professionals.

Pharmacology and Mechanism of Action

Fesoterodine itself is a pharmacologically inactive prodrug.[4] Its therapeutic activity is derived entirely from its rapid and extensive conversion to the active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[6][7]

Bioactivation by Non-specific Esterases

Upon oral administration, fesoterodine is well-absorbed and immediately hydrolyzed by ubiquitous, non-specific esterases in the plasma and tissues.[6][7] This conversion to 5-HMT is rapid and not dependent on the cytochrome P450 enzyme system, a key design feature that differentiates it from tolterodine.[8] This pathway minimizes the pharmacokinetic variability seen with tolterodine, which relies on CYP2D6 for its conversion to 5-HMT.[4]

Antimuscarinic Activity of 5-HMT

The active metabolite, 5-HMT, is a potent, competitive antagonist of muscarinic receptors.[1][6] In the urinary bladder, acetylcholine is the primary neurotransmitter that stimulates detrusor smooth muscle contraction via M2 and M3 muscarinic receptor subtypes, leading to micturition.[9][10] While M2 receptors are more numerous (~70-80%), M3 receptors are considered the primary mediators of detrusor contraction.[9] By blocking both M2 and M3 receptors, 5-HMT inhibits involuntary detrusor muscle contractions, thereby increasing bladder capacity, reducing the urgency and frequency of urination, and decreasing episodes of urge incontinence.[1][9][11]

Pharmacokinetics of Fesoterodine and 5-HMT

The pharmacokinetic profile of fesoterodine is characterized by its rapid conversion to 5-HMT, with plasma concentrations of the active metabolite being proportional to the administered dose.[6][7]

Absorption, Metabolism, and Excretion

-

Absorption and Conversion : After oral administration, fesoterodine is well absorbed, but it is not detectable in plasma due to its rapid and complete hydrolysis to 5-HMT.[4][7] The bioavailability of 5-HMT is 52%.[6][7]

-

Time to Peak Concentration (Tmax) : Maximum plasma concentrations of 5-HMT are reached approximately 5 hours after dosing.[6][12]

-

Metabolism of 5-HMT : The active metabolite is further metabolized in the liver via two primary pathways involving CYP2D6 and CYP3A4, forming inactive carboxy, carboxy-N-desisopropyl, and N-desisopropyl metabolites.[7]

-

Half-life : The apparent terminal half-life of 5-HMT is approximately 7-8 hours, making it suitable for once-daily dosing.[6][12]

-

Effect of CYP2D6 Status : While the formation of 5-HMT from fesoterodine is independent of CYP enzymes, its subsequent elimination is partially dependent on CYP2D6. Consequently, individuals classified as poor metabolizers (PMs) for CYP2D6 exhibit approximately twofold higher systemic exposure (Cmax and AUC) to 5-HMT compared to extensive metabolizers (EMs).[12] However, this difference is less pronounced than with tolterodine, and dose adjustments are generally not required based on metabolizer status alone.[4]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for 5-HMT after single oral doses of fesoterodine in healthy CYP2D6 extensive metabolizers (EMs) and poor metabolizers (PMs).

| Parameter | Dose | CYP2D6 EMs (Mean) | CYP2D6 PMs (Mean) |

| Cmax (ng/mL) | 4 mg | 2.3 | ~4.6 (est.) |

| 8 mg | 4.8 | ~9.6 (est.) | |

| 12 mg | 7.3 | ~14.6 (est.) | |

| AUC₀-t (h*ng/mL) | 4 mg | 16.9 | ~33.8 (est.) |

| 8 mg | 37.1 | ~74.2 (est.) | |

| 12 mg | 55.7 | ~111.4 (est.) | |

| Tmax (h) | All Doses | 5 | 5 |

| t½ (h) | All Doses | ~8 | ~8 |

Data compiled from studies in healthy volunteers.[4][12] PM values are estimated as approximately twice those of EMs.[12]

Preclinical Research in Neurogenic Detrusor Overactivity

Early animal models were crucial for establishing the in-vivo efficacy of fesoterodine in preventing bladder overactivity. A key study utilized a spinal cord transected (SCT) rat model to simulate neurogenic detrusor overactivity.[13][14]

Experimental Protocol: Spinal Cord Transected (SCT) Rat Model

-

Objective : To assess the efficacy of early and continuous administration of fesoterodine fumarate (FF) in preventing the development of detrusor overactivity following spinal cord injury.[13]

-

Animal Model : Adult female Sprague-Dawley rats were used.[14] A complete spinal cord transection was performed at the T10 thoracic level to induce neurogenic bladder dysfunction.[13][15]

-

Treatment Groups :

-

Drug Administration : Fesoterodine was administered continuously via osmotic pumps implanted subcutaneously, starting immediately after the SCT surgery.[13]

-

Efficacy Assessment : After a 6-week treatment period, urodynamic evaluation was performed via cystometry in awake rats.[13][15] A catheter was implanted in the bladder dome for saline infusion and pressure recording.

-

Key Cystometric Parameters :

-

Statistical Analysis : Non-parametric tests (Mann-Whitney U, Kruskal-Wallis) were used to compare parameters between groups.[15]

Preclinical Efficacy Data

The study demonstrated that early administration of fesoterodine significantly modulated the development of bladder overactivity. Pressure parameters were markedly higher in the SCT control group compared to normal controls, confirming the model's validity.[14]

| Cystometric Parameter | SCT Controls (Mean) | SCT + FF Low Dose (Mean) | SCT + FF High Dose (Mean) | Statistical Significance (Treated vs. SCT Control) |

| IMP (cmH₂O) | High | Significantly Lower | Lower | p < 0.05 (Low Dose) |

| Pthres (cmH₂O) | High | Significantly Lower | Significantly Lower | p < 0.05 (Both Doses) |

| Pmax (cmH₂O) | High | Significantly Lower | Significantly Lower | p < 0.05 (Both Doses) |

Table summarizes the qualitative results from the study.[13][14][15] Fesoterodine-treated groups showed significantly lower detrusor pressures compared to untreated SCT controls, indicating prevention of overactivity.

Early Clinical Efficacy in Overactive Bladder

Phase III clinical trials were instrumental in establishing the efficacy and safety of fesoterodine in patients with OAB. These studies were typically large, multicenter, and placebo-controlled.[2]

Experimental Protocol: Phase III Clinical Trials

-

Objective : To evaluate the efficacy and tolerability of fesoterodine (4 mg and 8 mg once daily) compared with placebo for the treatment of OAB.

-

Study Design : Typically 12-week, randomized, double-blind, placebo-controlled, parallel-group studies. Some studies also included an active comparator arm, such as tolterodine ER 4 mg.[16]

-

Patient Population : Adult men and women with symptoms of OAB for ≥6 months, including increased urinary frequency (≥8 micturitions/24h) and urgency with or without urge urinary incontinence (UUI).[2][17]

-

Treatment Arms :

-

Placebo

-

Fesoterodine 4 mg once daily

-

Fesoterodine 8 mg once daily

-

(Optional) Tolterodine ER 4 mg once daily

-

-

Efficacy Assessment : Changes from baseline to week 12 in variables recorded in patient bladder diaries.

-

Primary Endpoints :

-

Secondary Endpoints :

Clinical Efficacy Data Summary

Data pooled from two large Phase III trials demonstrated that both 4 mg and 8 mg doses of fesoterodine produced statistically significant improvements in OAB symptoms compared to placebo. A clear dose-dependent response was also observed.[16][18]

| Efficacy Parameter | Placebo (Mean Change) | Fesoterodine 4 mg (Mean Change) | Fesoterodine 8 mg (Mean Change) | Tolterodine ER 4 mg (Mean Change) |

| UUI Episodes / 24h | -1.00 | -1.77 (p=0.001 vs PBO) | -2.27 (p<0.001 vs PBO) | -1.49 (p=0.008 vs PBO) |

| Micturitions / 24h | -1.02 | -1.74 (p<0.001 vs PBO) | -1.94 (p<0.001 vs PBO) | -1.56 (p<0.001 vs PBO) |

| Mean Volume Voided (mL) | +10.9 | +25.1 (p<0.001 vs PBO) | +32.7 (p<0.001 vs PBO) | +21.5 (p=0.002 vs PBO) |

Data represents mean change from baseline at 12 weeks from a European Phase III study.[16] (PBO = Placebo). All fesoterodine and tolterodine groups showed significant improvement over placebo.

Conclusion

The early research on this compound successfully established it as an effective and well-tolerated treatment for detrusor overactivity. Its design as a prodrug of 5-HMT, activated by ubiquitous esterases, effectively mitigates the pharmacokinetic variability associated with CYP2D6 metabolism that affects its predecessor, tolterodine.[4][8] Preclinical studies in robust animal models confirmed its ability to prevent neurogenic detrusor overactivity, while large-scale clinical trials demonstrated a clear, dose-dependent improvement in the core symptoms of OAB.[2][13] This body of research provided a strong foundation for its approval and subsequent use as a primary therapeutic option for patients suffering from overactive bladder.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Fesoterodine for overactive bladder: A review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fesoterodine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. smw.ch [smw.ch]

- 5. researchgate.net [researchgate.net]

- 6. pfizermedical.com [pfizermedical.com]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. dovepress.com [dovepress.com]

- 9. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drugs Currently Undergoing Preclinical or Clinical Trials for the Treatment of Overactive Bladder: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fesoterodine for the treatment of overactive bladder: pharmacological bases and clinical results - Kuzmin - Urology reports (St. - Petersburg) [journals.eco-vector.com]

- 12. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Early Fesoterodine Fumarate Administration Prevents Neurogenic Detrusor Overactivity in a Spinal Cord Transected Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Fesoterodine for the treatment of urinary incontinence and overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Early onset of fesoterodine efficacy in subjects with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Structural Symphony of a Muscarinic Antagonist: An In-depth Technical Guide to the Structure-Activity Relationship of Fesoterodine L-mandelate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fesoterodine, a prominent therapeutic agent for the management of overactive bladder (OAB), represents a noteworthy case study in prodrug design and structure-activity relationship (SAR) optimization. This technical guide delves into the core principles governing the pharmacological activity of fesoterodine L-mandelate, with a particular focus on its conversion to the active metabolite, 5-hydroxymethyl tolterodine (5-HMT), and the subsequent interaction with muscarinic acetylcholine receptors (mAChRs). Through a comprehensive review of binding affinity data, metabolic pathways, and the influence of key structural motifs, this document aims to provide a detailed understanding of the molecular determinants of fesoterodine's efficacy and selectivity. Experimental protocols for key assays are provided, and critical relationships are visualized to facilitate a deeper comprehension of its mechanism of action.

Introduction: The Clinical Challenge of Overactive Bladder and the Advent of Fesoterodine

Overactive bladder is a prevalent and burdensome condition characterized by urinary urgency, frequency, and, in many cases, urge incontinence. The primary pharmacological intervention for OAB involves the use of muscarinic receptor antagonists, which act to inhibit the involuntary contractions of the detrusor muscle in the bladder. Fesoterodine (marketed as Toviaz®) emerged as a second-generation antimuscarinic agent designed to offer an improved pharmacokinetic and pharmacodynamic profile compared to its predecessor, tolterodine.[1][2]

Fesoterodine itself is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body to its active form.[3][4] This strategic design has significant implications for its clinical performance, contributing to more consistent plasma concentrations of the active moiety and potentially reducing the impact of genetic variations in drug-metabolizing enzymes.[1] This guide will dissect the structural features of fesoterodine and its active metabolite to elucidate the principles of their interaction with their biological target.

Mechanism of Action: Competitive Antagonism of Muscarinic Receptors

The therapeutic effect of fesoterodine is mediated by its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which acts as a potent and competitive antagonist at muscarinic acetylcholine receptors.[5][6][7] These G-protein coupled receptors are integral to the parasympathetic nervous system's control of various bodily functions, including bladder contraction. In the bladder, acetylcholine released from parasympathetic nerves binds to M2 and M3 muscarinic receptor subtypes on the detrusor smooth muscle, triggering a signaling cascade that leads to muscle contraction and urination.[8]

By competitively binding to these receptors, 5-HMT prevents acetylcholine from exerting its physiological effect, thereby reducing the frequency and intensity of detrusor muscle contractions.[5][6] This antagonism results in an increased bladder capacity and a reduction in the symptoms of OAB.[4] Fesoterodine and 5-HMT are considered non-selective antagonists, as they exhibit affinity for all five muscarinic receptor subtypes (M1-M5).[9][10]

The Prodrug Strategy: Metabolic Activation of Fesoterodine

Fesoterodine is rapidly and extensively hydrolyzed by non-specific esterases in the plasma and tissues to its active metabolite, 5-HMT.[1][2] This conversion is a key feature of its design and offers several advantages over its predecessor, tolterodine. The metabolism of tolterodine to 5-HMT is dependent on the cytochrome P450 2D6 (CYP2D6) enzyme, which exhibits significant genetic polymorphism in the population.[1] This can lead to variable plasma concentrations of the active moieties (tolterodine and 5-HMT) in different individuals. In contrast, the esterase-mediated activation of fesoterodine is not subject to this genetic variability, resulting in more predictable and consistent exposure to 5-HMT.[1]

Core Structure-Activity Relationship (SAR)

The SAR of fesoterodine is best understood by examining the key structural features of its active metabolite, 5-HMT, and comparing them to the parent compound and the related molecule, tolterodine.

Key Structural Features and Their Influence on Activity:

-

Diisopropylamine Moiety: The bulky diisopropyl groups on the tertiary amine are crucial for potent antimuscarinic activity. This feature is common to many muscarinic antagonists and is believed to contribute to a strong interaction with a hydrophobic pocket in the receptor binding site.

-

Chiral Center: The (R)-enantiomer of 5-HMT is the pharmacologically active form. The stereochemistry at this benzylic position is critical for the correct orientation of the molecule within the receptor's binding site.

-

Diphenylpropyl Scaffold: The 3,3-diphenylpropylamine core provides the fundamental framework for binding to muscarinic receptors.

-

Hydroxymethyl Group: The presence of the hydroxymethyl group at the 4-position of the phenyl ring is a key differentiator between 5-HMT and tolterodine (which has a methyl group at this position). This modification significantly impacts the physicochemical properties of the molecule.

-

Isobutyryl Ester: In fesoterodine, the phenolic hydroxyl group of 5-HMT is esterified with isobutyric acid. This ester linkage serves as the prodrug moiety, which is cleaved by esterases to release the active 5-HMT.

Impact of Physicochemical Properties:

A critical factor in the SAR of fesoterodine and its active metabolite is lipophilicity, which can be quantified by the distribution coefficient (logD). The hydroxymethyl group in 5-HMT makes it considerably less lipophilic (logD = 0.74) compared to tolterodine (logD = 1.83).[1][5] This lower lipophilicity is advantageous as it is associated with a reduced potential to cross the blood-brain barrier, which may lead to a lower incidence of central nervous system (CNS) side effects such as drowsiness and cognitive impairment.[11]

The isobutyryl ester in fesoterodine increases its lipophilicity, facilitating its absorption after oral administration. Once absorbed, the rapid cleavage of this ester ensures the systemic delivery of the less lipophilic and active 5-HMT.[1]

Quantitative Data: Binding Affinities